
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound with distinct properties and chemical structure. Featuring a cyclopropyl group, oxopyridazine moiety, and a trimethyl-pyrazole core, this compound is of significant interest in various scientific research domains, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. It begins with the preparation of the 3-cyclopropyl-6-oxopyridazine intermediate, often through the cyclization of suitable precursors under controlled conditions. This intermediate is then subjected to a reaction with 2-bromoethylamine or a similar reagent to introduce the ethyl linkage. The final step involves the condensation of this intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM) under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization for high yield and purity, often employing continuous flow reactors to control reaction parameters precisely. Automation and real-time monitoring using spectroscopic methods can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyridazine rings may undergo selective oxidation under specific conditions, altering the electronic properties of the compound.
Reduction: Reduction reactions can target the carbonyl groups present in the pyridazine and pyrazole cores, potentially converting them into alcohols or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions: Reagents like KMnO4 or CrO3 for oxidation, NaBH4 or LiAlH4 for reduction, and various alkyl halides or acyl chlorides for substitution reactions are often used. Solvents such as DCM, THF (tetrahydrofuran), and DMF (dimethylformamide) are commonly employed, with reaction conditions optimized to suit the specific transformation.
Major Products Formed: Depending on the reaction type, major products can include oxidized derivatives, reduced analogs with different functionalities, and substituted compounds with varied side chains or groups introduced at specific positions.
科学研究应用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide finds applications across several scientific research fields:
Biology: Studies on its biological activity may reveal its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine: Its structural features suggest possible therapeutic applications, including anti-inflammatory, anticancer, or antiviral properties, pending detailed pharmacological studies.
Industry: The compound's unique properties make it suitable for use in specialty chemicals, agrochemicals, and potentially in the development of novel polymers or catalysts.
作用机制
The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxopyridazine groups can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding may alter the function of the target protein, leading to therapeutic or biological effects. Understanding these interactions at the molecular level can help elucidate pathways and identify potential off-target effects.
相似化合物的比较
Compared to other compounds with similar structures, such as pyrazole or pyridazine derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds might include:
N-ethyl-1,3,5-trimethylpyrazole-4-carboxamide
3-cyclopropyl-6-oxopyridazine-2-carboxamide
1,3,5-trimethylpyrazole-4-carboxylic acid
The presence of both the pyrazole and pyridazine rings, along with the cyclopropyl group, imparts distinct chemical reactivity and biological activity, making it a compound of considerable interest for further research and development.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-8-9-21-14(22)7-6-13(19-21)12-4-5-12/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCJQXOCPMJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine](/img/structure/B2793849.png)

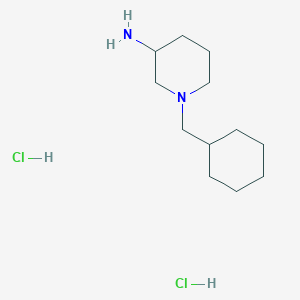
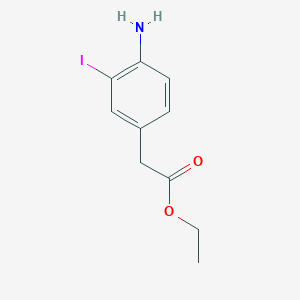
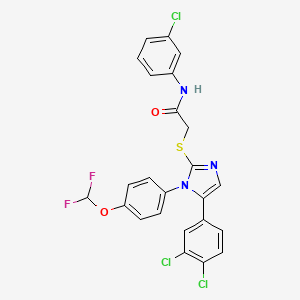

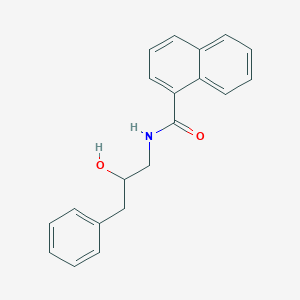
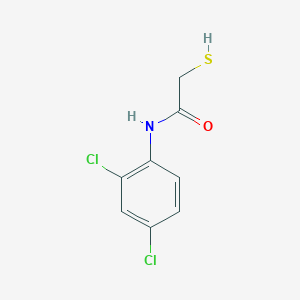
![9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2793861.png)
![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)
![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)
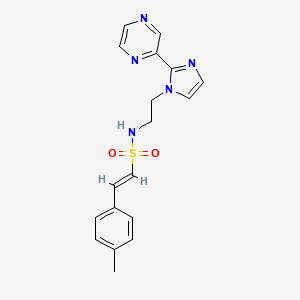
![2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2793867.png)
![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)
